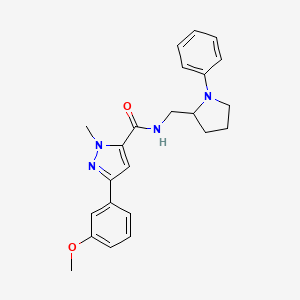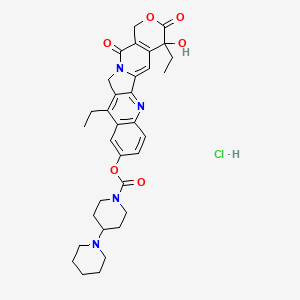
4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole is a chemical compound with a complex structure that includes a piperazine ring, a thiazole ring, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole typically involves the reaction of 4-nitrophenyl derivatives with thiazole and piperazine precursors. One common method involves the cyclization of 4-nitrophenylacetohydrazonoyl bromide with thiazole derivatives in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed under anhydrous conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as sensors and catalysts.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to proteins and altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
1-(4-Nitrophenyl)piperazine: A simpler compound with similar functional groups but lacking the thiazole ring.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their functional groups.
Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine have the piperazine ring but different substituents.
Uniqueness
4-(4-Nitrophenyl)-2-(piperazin-1-yl)thiazole is unique due to the combination of the nitrophenyl, thiazole, and piperazine moieties in a single molecule.
特性
IUPAC Name |
4-(4-nitrophenyl)-2-piperazin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-17(19)11-3-1-10(2-4-11)12-9-20-13(15-12)16-7-5-14-6-8-16/h1-4,9,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKZGNQWPHPUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2799419.png)






![2-Chloro-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]propanamide](/img/structure/B2799429.png)
![1-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2799432.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2799433.png)

